molecular formula C12H18BNO2 B111924 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1236119-88-2

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B111924
M. Wt: 219.09 g/mol
InChI Key: LXOMIGCZWSWSQI-UHFFFAOYSA-N
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Description

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 4-Methyl-2-TMP, is an organic compound used as a reagent in various scientific applications. It is a colorless, crystalline solid that is soluble in organic solvents. 4-Methyl-2-TMP is widely used in organic synthesis, and its unique properties make it an ideal reagent for a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Crystallography

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds are prominently used in the synthesis of boric acid ester intermediates. For instance, certain boric acid ester intermediates with benzene rings have been synthesized via a three-step substitution reaction. Their structural properties have been confirmed and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, density functional theory (DFT) has been employed to calculate molecular structures and analyze molecular electrostatic potential and frontier molecular orbitals, revealing important physicochemical properties of these compounds (Huang et al., 2021), (Huang et al., 2021).

Luminescent Properties and Polymer Synthesis

The compound plays a role in the synthesis of luminescent materials as well. For example, a series of copolymers were synthesized by polymerizing 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene with other compounds via the palladium-catalyzed Suzuki coupling reaction. These copolymers were analyzed for their luminescent properties, showing distinct absorption peaks and emission spectra, making them useful in various applications such as optoelectronic devices (Cheon et al., 2005).

Coordination Polymers

Additionally, the compound has been used in the synthesis of coordination polymers. An extended dipyridyl ligand was synthesized involving 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and used to form a two-dimensional coordination polymer with cobalt. The resulting polymer displays a unique structure, which has been meticulously analyzed, highlighting its potential in material science and catalysis (Al-Fayaad et al., 2020).

Borolan-2-yl in Fluoride Shuttle Batteries

Moreover, boron-based compounds including the 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine moiety have been examined as electrolyte additives in fluoride shuttle batteries. This research highlights the compound's role in enhancing fluoride ion conductivity and battery performance, marking its significance in the development of energy storage technologies (Kucuk & Abe, 2020).

properties

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-6-7-14-10(8-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOMIGCZWSWSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590531
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1236119-88-2
Record name 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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